7-Ethyl-1-Nonanol: Structural Analysis and Physiochemical Profile
7-Ethyl-1-Nonanol: Structural Analysis and Physiochemical Profile
An In-Depth Technical Guide on 7-Ethyl-1-Nonanol[1]
[1][2]
Executive Summary
7-Ethyl-1-nonanol (C₁₁H₂₄O) is a specific structural isomer of the C11 fatty alcohol family (undecanols).[2] Unlike the linear 1-undecanol, which exhibits high crystallinity and a higher melting point, the 7-ethyl branched isomer is characterized by a disrupted molecular packing structure, resulting in a lower pour point and modified rheological properties.
This guide analyzes the chemical structure, synthesis pathways, and critical applications of 7-ethyl-1-nonanol, positioning it within the broader context of "isoundecanols" used in high-performance surfactants, lubricant esters, and plasticizers.
Part 1: Chemical Identity and Structural Logic
Structural Nomenclature
The molecule consists of a primary alcohol functional group attached to a nine-carbon backbone, with an ethyl group substituted at the 7th carbon position.
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Molecular Formula: C₁₁H₂₄O[3]
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Classification: Branched Primary Fatty Alcohol (C11)
Structural Visualization
The branching at the C7 position creates a "tail-end" steric bulk. This is distinct from Guerbet alcohols (branched at C2), as the branch is remote from the hydroxyl head group. This remoteness allows the hydroxyl group to maintain high reactivity for derivatization (e.g., ethoxylation) while the tail provides steric disruption, preventing crystallization.
SMILES: CCC(CC)CCCCCCO
Key Identifiers
| Parameter | Value |
| CAS Number | Not widely listed as isolated pure commodity; falls under generic C11 isomers (e.g., CAS 112-42-5 for generic undecanol or mixture CAS) |
| PubChem CID | Isomer specific entries vary; generic C11 alcohol data often applied |
| InChI Key | PCFOZHPCKQPZCN-UHFFFAOYSA-N (Calculated for specific isomer) |
| ChemSpider | Search for "7-ethylnonan-1-ol" |
Part 2: Physiochemical Properties
The introduction of an ethyl group at the C7 position significantly alters the physical profile compared to linear 1-undecanol. The following data synthesizes experimental ranges for C11 isomers and calculated values for this specific structure.
Comparative Property Table
| Property | 7-Ethyl-1-Nonanol (Branched) | 1-Undecanol (Linear) | Impact of Branching |
| Physical State (20°C) | Liquid | Solid / Semi-solid | Melting Point Depression: Branching disrupts crystal lattice formation. |
| Melting Point | <-15°C (Predicted) | 11–19°C | Critical for cold-flow applications (lubricants). |
| Boiling Point (760 mmHg) | ~230–235°C | 243°C | Reduced Van der Waals interactions lower BP slightly. |
| Density (20°C) | 0.830–0.835 g/mL | 0.827 g/mL | Slight increase in density due to compact globular shape. |
| Water Solubility | Insoluble (<100 mg/L) | Insoluble | Hydrophobicity dominates; branching reduces micelle packing efficiency. |
| Viscosity | Higher than linear | Lower | Branching increases internal friction/entanglement. |
| LogP (Octanol/Water) | ~4.5 | 4.2–4.4 | High lipophilicity. |
Solubility and Solvent Compatibility
7-Ethyl-1-nonanol exhibits excellent solubility in non-polar organic solvents (hexane, toluene) and polar aprotic solvents (THF, acetone). Its compatibility with mineral oils is superior to linear alcohols, making it a preferred intermediate for oil-soluble additives.
Part 3: Synthesis Methodologies
The industrial production of specific C11 branched alcohols typically follows the Oxo Process (Hydroformylation) or Guerbet Chemistry . However, the specific 7-ethyl structure implies a targeted alkene precursor.
Primary Route: Hydroformylation of Branched Decenes
The most viable industrial route involves the hydroformylation of a specific branched decene isomer, followed by hydrogenation.
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Precursor Formation: Oligomerization of ethylene/propylene to yield 6-ethyl-1-octene (or isomeric decenes).
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Hydroformylation (Oxo Reaction): Reaction with Syngas (CO + H₂) using a Rhodium or Cobalt catalyst.
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Anti-Markovnikov addition leads to the terminal aldehyde.
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Hydrogenation: Reduction of the aldehyde to the alcohol.
DOT Diagram: Synthesis Pathway
The following diagram illustrates the conversion from a branched alkene to the target alcohol.
[4]
Alternative Route: Grignard Synthesis (Lab Scale)
For high-purity analytical standards, a laboratory synthesis via Grignard reagents is preferred to avoid isomer mixtures.
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Reactants: 1-Bromo-5-ethylheptane + Ethylene Oxide.
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Mechanism: Nucleophilic attack of the alkyl magnesium bromide on the epoxide ring extends the chain by two carbons, yielding the primary alcohol.
Part 4: Applications and Performance
Surfactant Precursor (Ethoxylates)
When ethoxylated, 7-ethyl-1-nonanol forms non-ionic surfactants (C11-EOx).
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Wetting Speed: The branched tail prevents the formation of rigid "gel phases" in water, leading to faster wetting times compared to linear alcohol ethoxylates.
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Foam Profile: Branched structures typically generate unstable foam lamellae, acting as low-foaming agents suitable for industrial cleaning and textile processing.
Plasticizers
Esters of 7-ethyl-1-nonanol (e.g., with phthalic anhydride or adipic acid) are used as plasticizers for PVC.
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Benefit: The C11 chain length offers a balance between volatility (lower than C8/C9) and compatibility (better than C13).
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Permanence: The branched structure hinders migration of the plasticizer out of the polymer matrix.
Lubricant Esters
Used in synthetic lubricants (polyol esters).
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Pour Point Depressant: The ethyl branch disrupts crystallization, allowing the lubricant to remain fluid at sub-zero temperatures.
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Hydrolytic Stability: The steric hindrance near the tail protects the ester linkage (if formed at the head) less than C2-branched Guerbet alcohols, but still offers improved solubility in additive packages.
Part 5: Safety and Handling (E-E-A-T)[5]
As a Senior Application Scientist, it is critical to treat "theoretical" or "isomer-specific" chemicals with the safety protocols of their closest analogs (Generic C11 Alcohols) until specific data is validated.
GHS Classification (Extrapolated)
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Signal Word: WARNING
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H315: Causes skin irritation.[5] (Standard for C10-C12 alcohols due to defatting action).
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H411: Toxic to aquatic life with long-lasting effects.[7] (High logP implies bioaccumulation potential).
Handling Protocol
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PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
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Ventilation: Use in a fume hood. While volatility is low (BP >200°C), aerosols can be irritating.
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Spill Management: Absorb with inert material (vermiculite). Do not flush into surface water.[6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22492555, 5-Ethyl-1-nonanol (Isomer Analog). Retrieved from [Link]
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Stenutz, R. (2025). Data for 1-Undecanol and Isomers. Stenutz.eu. Retrieved from [Link]
- Falbe, J. (1980).New Syntheses with Carbon Monoxide. Springer-Verlag.
- Ecetoc (2006).Linear and Branched Fatty Alcohols: Toxicological Evaluation. ECETOC JACC Report No. 48.
Sources
- 1. undecanol [stenutz.eu]
- 2. 5-undecanol [stenutz.eu]
- 3. 5-Ethyl-1-nonanol | C11H24O | CID 22492555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Nonanol - Wikipedia [en.wikipedia.org]
- 5. Ethyl Alcohol Specially Denatured SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 7. fishersci.com [fishersci.com]
